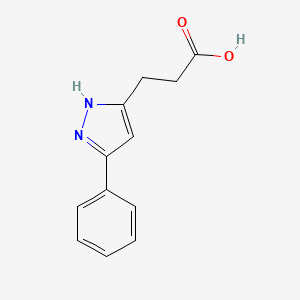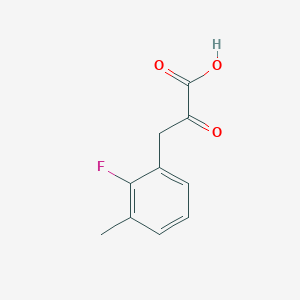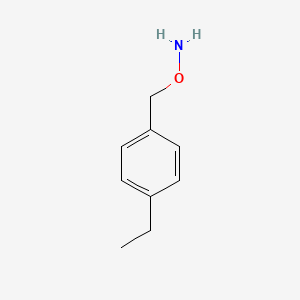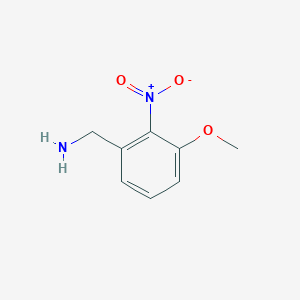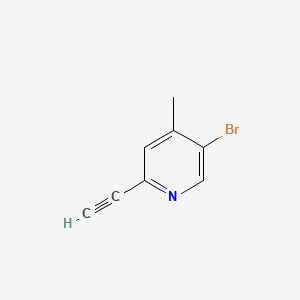
5-Bromo-2-ethynyl-4-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-ethynyl-4-methylpyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromine atom at the 5th position, an ethynyl group at the 2nd position, and a methyl group at the 4th position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-ethynyl-4-methylpyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 2-ethynyl-4-methylpyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-ethynyl-4-methylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 5-azido-2-ethynyl-4-methylpyridine or 5-thio-2-ethynyl-4-methylpyridine.
Coupling Products: Various biaryl compounds formed through Suzuki-Miyaura coupling.
Applications De Recherche Scientifique
5-Bromo-2-ethynyl-4-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-ethynyl-4-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethynyl group can participate in π-π stacking interactions, while the bromine atom can form halogen bonds, contributing to the compound’s overall binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-methylpyridine: Lacks the ethynyl group, making it less versatile in coupling reactions.
5-Bromo-2-methylpyridine: Lacks the ethynyl group, limiting its applications in synthetic chemistry.
2-Ethynyl-4-methylpyridine: Lacks the bromine atom, reducing its reactivity in substitution reactions.
Uniqueness
5-Bromo-2-ethynyl-4-methylpyridine is unique due to the presence of both the bromine atom and the ethynyl group, allowing it to participate in a wider range of chemical reactions and making it a valuable intermediate in the synthesis of complex molecules.
Propriétés
Formule moléculaire |
C8H6BrN |
|---|---|
Poids moléculaire |
196.04 g/mol |
Nom IUPAC |
5-bromo-2-ethynyl-4-methylpyridine |
InChI |
InChI=1S/C8H6BrN/c1-3-7-4-6(2)8(9)5-10-7/h1,4-5H,2H3 |
Clé InChI |
QVDUJJWPASZWAH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1Br)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



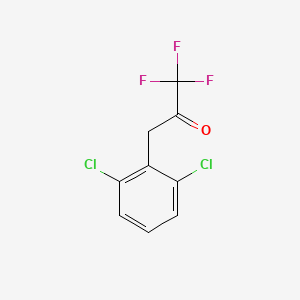

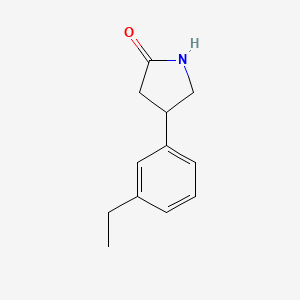
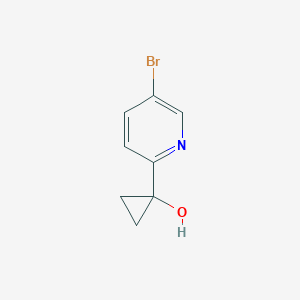

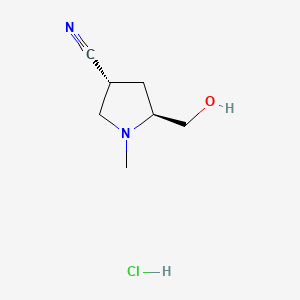
![1-[1-(2-Methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13600969.png)

